N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-ethyl-5,7-dioxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-25-19(28)17-18(23-20(30-17)24-9-5-6-10-24)26(21(25)29)12-16(27)22-15-8-7-13(2)11-14(15)3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,27) |
InChI Key |
IKFIAWZTJHBLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core with various substituents that contribute to its biological activity. The presence of the pyrrolidine ring and thiazolo[4,5-d]pyrimidine structure enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives related to thiazole structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo...) | E. coli | Inhibitory | |
| N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo...) | S. aureus | Strongly inhibitory |
Antifungal Activity
The compound has also demonstrated antifungal activity , particularly against drug-resistant strains of Candida. This is crucial in the context of rising antifungal resistance.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo...) | Candida auris | Effective |
The biological activity of N-(2,4-Dimethylphenyl)-2-(6-ethyl-5,7-dioxo...) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : It alters the integrity of microbial cell membranes leading to cell death.
- Protein Synthesis Inhibition : Similar compounds have been shown to interfere with protein synthesis in bacteria.
Study on Hepatic Fibrosis
A study investigated the effects of similar compounds on hepatic fibrosis models. The results indicated that these compounds could reduce collagen deposition by inhibiting collagen prolyl-4-hydroxylase (CP4H), suggesting potential applications in treating liver diseases.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can significantly reduce the proliferation of hepatic stellate cells (HSC-T6), which are critical in liver fibrosis development.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular characteristics of the target compound with analogs from the provided evidence:
Key Differences and Implications
In contrast, pyrazolo[1,5-a]pyrimidines () are nitrogen-rich, favoring interactions with purine-binding pockets .
Substituent Effects :
- The pyrrolidin-1-yl group in the target compound likely enhances solubility compared to the phenyl or 4-methoxyphenyl groups in . However, bulkier substituents (e.g., 4-fluorobenzyl in ) may improve target selectivity but reduce metabolic stability .
- The ethyl group at position 6 (target compound) provides moderate lipophilicity, whereas benzyl () or fluoroethoxy () groups increase hydrophobicity, affecting blood-brain barrier penetration .
Acetamide Linkage :
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMF improve reactivity) .
- Temperature control (reflux at 80–100°C for 8–12 hours) .
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
What spectroscopic methods are recommended for confirming structural integrity?
Characterization relies on complementary analytical techniques:
| Method | Target Features | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Pyrrolidine protons (δ 2.5–3.5 ppm), acetamide carbonyl (δ 170–175 ppm) | CDCl₃ or DMSO-d₆ solvent |
| HRMS | Molecular ion peak (e.g., [M+H]⁺ at m/z 499.2) | ESI or MALDI ionization |
| FTIR | C=O stretching (1650–1750 cm⁻¹), N-H bending (1550–1600 cm⁻¹) | KBr pellet preparation |
Note : Solubility limitations (e.g., in aqueous buffers) may necessitate DMSO-d₆ for NMR .
Advanced Research Questions
How can computational methods optimize reaction conditions for higher yields?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energy barriers and intermediate stability:
- Strategy : Use software like Gaussian or ORCA to model transition states for key steps (e.g., pyrrolidine ring formation) .
- Case Study : A study on analogous thiazolo-pyrimidines achieved a 20% yield increase by optimizing solvent polarity (ε = 25–35) and catalyst loading (5–7 mol%) .
- Validation : Compare computed activation energies (ΔG‡) with experimental yields to refine conditions .
How to resolve discrepancies in observed vs. predicted bioactivity data?
Contradictions often arise from assay variability or unaccounted structural factors:
Recommendation : Apply statistical experimental design (e.g., factorial analysis) to isolate confounding variables .
What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the dioxo group .
- Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
- Excipient Screening : Add stabilizers like trehalose (5% w/v) to aqueous suspensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
